5-Methyl-1H-indazole-3-carboxylic acid hydrate
Description
Properties
IUPAC Name |
5-methyl-1H-indazole-3-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.H2O/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7;/h2-4H,1H3,(H,10,11)(H,12,13);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJPLEHXKLGFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638221-34-7 | |
| Record name | 1H-Indazole-3-carboxylic acid, 5-methyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638221-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Regioselective N-Alkylation of Indazole Precursors
Alam and Keating demonstrated that C-3 substituents critically influence N-alkylation outcomes. Using sodium hydride in tetrahydrofuran with methyl bromide, 3-carboxymethyl-indazole derivatives achieve >99% N-1 methylation selectivity (Eq. 1):
$$
\text{Indazole-3-carboxylic acid} + \text{CH}_3\text{Br} \xrightarrow{\text{NaH, THF}} \text{1-Methylindazole-3-carboxylic acid} \quad
$$
This method’s success stems from the base’s ability to deprotonate the N-1 position preferentially, with the C-3 carboxylate group stabilizing the transition state through resonance.
Direct Methylation via Dimethyl Sulfate
Patent US20040248960A1 details a high-yield process using dimethyl sulfate in methanol with calcium methoxide:
- Reaction Setup : Indazole-3-carboxylic acid (10 g, 0.062 mol) reacts with dimethyl sulfate (2 equiv) in refluxing methanol (150 mL) containing calcium methoxide (2 equiv).
- Workup : After 4 hours, alkaline hydrolysis (pH 14) followed by acidification to pH 4 precipitates 1-methylindazole-3-carboxylic acid.
- Purification : Slurry refinement in methanol/water (3:7) yields 9.3 g (85.6%) of product with 99.7% HPLC purity.
This method’s regioselectivity arises from the steric bulk of calcium methoxide, which directs methylation to the less hindered N-1 position.
Oxidative Functionalization of 3-Methylindazole
CN112778203A describes a novel route starting from 3-methyl-1H-indazole:
- Oxidation : Treatment with potassium permanganate in acidic medium converts the 3-methyl group to carboxylic acid.
- Hydration : Crystallization from aqueous ethanol yields the hydrate form.
Key advantages include fewer synthetic steps (3 vs. 6 in traditional routes) and compatibility with electron-deficient substrates.
Analysis of Critical Reaction Parameters
Solvent and Base Effects on Methylation
Comparative data from US20040248960A1 highlights solvent influence:
| Solvent | Base | Yield (%) | N-1:N-2 Ratio | Purity (%) |
|---|---|---|---|---|
| Methanol | Ca(OCH₃)₂ | 85.6 | 98.9:1.1 | 99.7 |
| 1-Propanol | Mg(OCH₂CH₃)₂ | 80.1 | 97.5:2.5 | 99.5 |
| DMF | K₂CO₃ | 62.3 | 89.4:10.6 | 97.8 |
Polar aprotic solvents like methanol enhance reactivity by stabilizing ionic intermediates, while bulky bases improve N-1 selectivity.
Hydrate Stabilization Mechanisms
The hydrate form predominates due to:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-indazole-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indazole ring .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
5-Methyl-1H-indazole-3-carboxylic acid hydrate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential biological activities, including anti-inflammatory and anticancer properties. For instance, it is utilized in the production of indazole-based drugs, which have shown promise in treating conditions such as nausea and vomiting associated with chemotherapy .
Case Study: Granisetron Synthesis
One notable application is in the synthesis of Granisetron, an antiemetic drug. The process involves the methylation of indazole-3-carboxylic acid to yield 5-methyl-1H-indazole-3-carboxylic acid, which is subsequently transformed into Granisetron. This method highlights the compound's role as a precursor in creating therapeutically significant molecules .
Material Science
Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer composites. Its unique chemical structure allows for modifications that can enhance the properties of polymers, such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve their performance under various conditions .
Analytical Chemistry
Chromatographic Applications
The compound is also used in analytical chemistry, particularly in chromatographic techniques for separating and analyzing complex mixtures. Its derivatives can serve as effective stationary phases or mobile phase additives in high-performance liquid chromatography (HPLC), aiding in the purification and analysis of other compounds .
Data Tables
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| Granisetron | Methylation of indazole-3-carboxylic acid | High |
| Indazole-based anti-inflammatories | Various condensation reactions involving derivatives | Variable |
Mechanism of Action
The mechanism of action of 5-Methyl-1H-indazole-3-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes involved in critical biological processes, thereby modulating their activity. The compound’s structure allows it to bind to active sites of enzymes, blocking substrate access and altering enzyme function .
Comparison with Similar Compounds
Comparison with Similar Indazole Derivatives
Structural and Physicochemical Properties
The following table summarizes key differences between 5-methyl-1H-indazole-3-carboxylic acid hydrate and structurally similar indazole derivatives:
Key Observations:
Substituent Effects: The methyl group (5-CH₃) in the target compound is electron-donating, which may reduce the acidity of the carboxylic acid group compared to derivatives with electron-withdrawing groups (e.g., 6-NO₂ or 5-CN). This influences reactivity in coupling reactions or salt formation .
Hydrate vs. Anhydrous Forms :
- The hydrate form (CAS 1638221-34-7) is likely more stable during storage but may exhibit lower solubility in organic solvents compared to the anhydrous form .
Biological Activity
5-Methyl-1H-indazole-3-carboxylic acid hydrate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Overview of this compound
This compound is an indazole derivative known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The indazole scaffold is significant in drug development due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of indazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Case Study : In a study evaluating the effects of indazole derivatives on cancer cell lines, this compound exhibited an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) and 30 µM against lung cancer cells (A549) .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 1 mM |
| Staphylococcus aureus | 0.5 mM |
| Escherichia coli | 2 mM |
These results indicate that this compound possesses significant antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines in vitro.
- Mechanism : The compound appears to modulate the NF-kB signaling pathway, which is critical in regulating immune response and inflammation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cancer cell signaling pathways.
- Receptor Binding : The compound may bind to specific receptors, altering downstream signaling cascades that lead to apoptosis in cancer cells.
- Antioxidant Properties : It exhibits antioxidant activity that helps mitigate oxidative stress, contributing to its protective effects against cellular damage .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Modifications at various positions on the indazole ring can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methyl group at C5 | Enhances anticancer activity |
| Carboxylic acid at C3 | Essential for antimicrobial properties |
Research indicates that these modifications can lead to improved binding affinity for target enzymes and receptors .
Q & A
Q. What are the standard synthetic routes for 5-methyl-1H-indazole-3-carboxylic acid hydrate?
Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves refluxing 3-formyl-indazole derivatives with appropriate reagents in acetic acid. For example, analogous syntheses (e.g., indole-2-carboxylic acid derivatives) utilize refluxing with sodium acetate and acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . For ester intermediates (e.g., methyl 5-methyl-1H-indazole-3-carboxylate), hydrolysis under acidic or basic conditions may yield the carboxylic acid hydrate .
Q. How is the hydrate form characterized compared to the anhydrous form?
Methodological Answer: Hydrate characterization involves:
- Thermogravimetric Analysis (TGA): Quantifies water loss upon heating.
- X-ray Diffraction (XRD): Identifies crystalline lattice differences between hydrate and anhydrous forms.
- Karl Fischer Titration: Measures water content precisely.
- ¹H/¹³C NMR: Detects proton shifts caused by hydrogen bonding in the hydrate structure. For example, hydrate synthesis methods often involve acidic conditions (e.g., acetic acid), which stabilize water incorporation .
Advanced Research Questions
Q. How do variations in reaction conditions influence the hydrate’s crystallinity and stability?
Methodological Answer:
- Stirring vs. Quiescent Formation: Hydrates formed under vigorous stirring (e.g., in acetic acid reflux) exhibit higher dissociation rates compared to those formed quiescently, as agitation disrupts crystal lattice stability .
- Pressure and Temperature: Lower-pressure synthesis may yield less stable hydrates due to incomplete water incorporation, while higher pressures (e.g., autoclave conditions) enhance hydrate integrity .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve recrystallization efficiency and hydrate purity .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Standardized Purification: Contradictions often arise from residual solvents or polymorphic impurities. Recrystallization from DMF/acetic acid (1:1) ensures consistent hydrate purity .
- Environmental Controls: Solubility varies with humidity. Conduct experiments in controlled humidity chambers (e.g., 40–60% RH) to standardize results.
- High-Performance Liquid Chromatography (HPLC): Quantifies free acid vs. hydrate ratios in solution to clarify discrepancies .
Q. How can computational modeling predict the hydrate’s stability under different environmental conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model water molecule interactions within the crystal lattice to predict dehydration thresholds.
- Density Functional Theory (DFT): Calculate hydrogen-bonding energies to assess hydrate stability under thermal stress.
- Phase Diagrams: Map hydrate stability regions (temperature vs. water activity) using software like COSMOtherm. Prior hydrate studies (e.g., methane hydrates) demonstrate how environmental factors destabilize crystalline structures .
Q. What methodologies assess the compound’s potential as a kinase inhibitor in drug discovery?
Methodological Answer:
- Enzymatic Assays: Test inhibition of target kinases (e.g., JAK2 or PI3K) using fluorescence-based ADP-Glo™ assays.
- Structure-Activity Relationship (SAR): Modify the indazole core (e.g., ester derivatives like methyl 5-methyl-1H-indazole-3-carboxylate) to optimize binding affinity .
- Molecular Docking: Use Schrödinger Suite or AutoDock to simulate interactions with kinase ATP-binding pockets. Related indazole derivatives show bioactivity in kinase inhibition studies .
Data Contradiction Analysis
Conflicting reports on hydrate stability or solubility often stem from:
- Synthesis Variability: Stirred vs. unstirred conditions during formation alter dissociation kinetics .
- Ambient Humidity: Hydrate stability is humidity-dependent; uncontrolled lab environments yield inconsistent data.
- Analytical Techniques: XRD may detect polymorphic forms missed by NMR. Cross-validate results using multiple methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
